molecular formula C24H26N2O3 B1416591 6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone CAS No. 939892-94-1

6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone

Cat. No. B1416591
CAS RN: 939892-94-1
M. Wt: 390.5 g/mol
InChI Key: BWURYVCZWQILJZ-RWEWTDSWSA-N
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Description

6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Spiro Compounds : The compound is involved in the synthesis of novel spiro compounds such as spiro[chromene-4,3'-indolines] and spiro(indoline-3,4'-pyrano[3,2-h]quinolines) through a domino process involving 1-alkylisatines, malononitrile, and 8-hydroxyquinoline or 5,5-dimethyl-cyclohexane-1,3-dione (Pogosyan, Pogosyan, & Harutyunyan, 2020).

  • Crystal Structure Analysis : Studies on the crystal structure of related compounds, like 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, provide insights into the conformations and interactions of such compounds (Inglebert, Kamalraja, Sethusankar, & Perumal, 2014).

Chemistry and Reactions

  • Cascade Reactions for Synthesis : The compound is used in cascade reactions for the synthesis of complex framework compounds like pyrano[3,2-c]chromen-5-ones and spiro[benzo[b][1,4]diazepine-2,2′-pyrano[3,2-c]chromen]-5′-ones (Zhu et al., 2018).

  • Temperature-Dependent Phosphorescence Studies : Research on the temperature dependence of the phosphorescence lifetime of similar compounds like 6-nitro-8-methoxy-2,2,3-trimethyl-2H-chromene provides insights into non-radiative deactivation channels (Monti, Orlandi, Kellmann, & Tfibel, 1986).

Biological and Pharmaceutical Research

  • Antimicrobial Activities : Compounds like 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d][1,3]oxazin]-4ʹ(1ʹH)-one, structurally related to the queried compound, have been synthesized and tested for antimicrobial activities, indicating potential biomedical applications (Hafez, El-Gazzar, & Zaki, 2016).

  • Neuroprotective Effects : Similar pyrano[3,2-c]chromene derivatives have been evaluated for neuroprotective effects, suggesting potential therapeutic applications for neurodegenerative disorders (Sameem et al., 2017).

properties

IUPAC Name

(Z)-[6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-27-18-7-5-16(6-8-18)19-14-23(26-25)28-22-15-21-17(13-20(19)22)9-12-24(29-21)10-3-2-4-11-24/h5-8,13-15H,2-4,9-12,25H2,1H3/b26-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWURYVCZWQILJZ-RWEWTDSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN)OC3=C2C=C4CCC5(CCCCC5)OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=N/N)/OC3=C2C=C4CCC5(CCCCC5)OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone
Reactant of Route 2
Reactant of Route 2
6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone
Reactant of Route 3
Reactant of Route 3
6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone
Reactant of Route 4
Reactant of Route 4
6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone
Reactant of Route 5
Reactant of Route 5
6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone
Reactant of Route 6
6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone

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